7-phenyl-2-[3-(trifluoromethyl)-1H-pyrazol-5-yl]-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
Overview
Description
This compound is a member of a diverse class of heterocyclic compounds known for their intricate structures and broad range of applications in scientific research. Its unique arrangement of nitrogen-rich fused rings makes it an intriguing subject for study in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, beginning with the construction of the pyrazolo[1,2,4]triazole core. Key steps often include:
Formation of pyrazole: : Starting with the creation of 3-(trifluoromethyl)-1H-pyrazole through cyclization reactions.
Addition of the phenyl group: : Introducing the phenyl substituent via palladium-catalyzed cross-coupling reactions.
Formation of fused triazolo ring: : Employing cyclization reactions under specific conditions (e.g., temperature, catalysts) to form the triazolopyrimidine structure.
Industrial methods involve scaling up these reactions with optimized conditions for higher yield and purity.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo several chemical reactions, including:
Oxidation: : Reaction with oxidizing agents leading to further functionalization.
Reduction: : Involvement of reducing agents to modify the electronic properties.
Substitution: : Electrophilic and nucleophilic substitution reactions, particularly at the phenyl and pyrazolyl positions.
Common Reagents and Conditions
Typical reagents used include halogens (for substitution), hydrides (for reduction), and peroxides (for oxidation). Conditions are carefully controlled, often involving catalysts like palladium or copper complexes to facilitate reactions.
Major Products
Reactions typically yield derivatives with altered electronic or steric properties, useful for tuning the compound's reactivity or biological activity.
Scientific Research Applications
Chemistry
In chemistry, this compound serves as a building block for synthesizing more complex molecules, including pharmaceuticals and agrochemicals.
Biology and Medicine
In biology, it's explored for its potential as an enzyme inhibitor or receptor modulator. Its ability to interact with various biological targets makes it a candidate for developing new drugs, particularly in the treatment of cancer, inflammation, and infectious diseases.
Industry
Industrially, it finds use in materials science, particularly in the development of novel polymers and nanomaterials with specific electronic properties.
Mechanism of Action
This compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. It can bind to the active sites of enzymes, inhibiting their function, or modulate receptor activity, affecting signal transduction pathways. These interactions are facilitated by its unique structure, which allows precise binding and activity modulation.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazolopyrimidine derivatives with varied substituents:
7-phenyl-2-[3-methyl-1H-pyrazol-5-yl]-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
7-phenyl-2-[3-ethyl-1H-pyrazol-5-yl]-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
Uniqueness
What sets 7-phenyl-2-[3-(trifluoromethyl)-1H-pyrazol-5-yl]-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine apart is its trifluoromethyl group, which significantly impacts its electronic properties, making it particularly effective in certain biological and chemical applications.
And there you have it—a deep dive into a fascinating chemical world!
Properties
IUPAC Name |
10-phenyl-4-[5-(trifluoromethyl)-1H-pyrazol-3-yl]-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9F3N8/c17-16(18,19)12-6-11(23-24-12)13-22-15-10-7-21-27(9-4-2-1-3-5-9)14(10)20-8-26(15)25-13/h1-8H,(H,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQVDPEGCWQSCNO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C=N2)C4=NC(=NN4C=N3)C5=NNC(=C5)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9F3N8 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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